Cas no 1040634-66-9 (6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one)

6-(4-Benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound featuring a pyridazinone core functionalized with a 4-benzylpiperidine carbonyl group and a 4-fluorobenzyl substituent. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for developing bioactive molecules. The presence of the benzylpiperidine moiety may enhance binding affinity to certain biological targets, while the fluorophenyl group can influence pharmacokinetic properties such as metabolic stability and lipophilicity. The compound’s well-defined heterocyclic framework makes it a candidate for further derivatization in drug discovery, offering opportunities for structure-activity relationship studies. Its synthetic accessibility and modular design support its use in exploratory research.
6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one structure
1040634-66-9 structure
Product Name:6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
CAS No:1040634-66-9
MF:C24H24FN3O2
MW:405.4646692276
CID:5970936
PubChem ID:27376487
Update Time:2025-05-22

6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one Chemical and Physical Properties

Names and Identifiers

    • 6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
    • 6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one
    • AKOS024506673
    • 6-(4-benzylpiperidine-1-carbonyl)-2-(4-fluorobenzyl)pyridazin-3(2H)-one
    • F5320-0198
    • 1040634-66-9
    • CCG-309640
    • VU0641824-1
    • Inchi: 1S/C24H24FN3O2/c25-21-8-6-20(7-9-21)17-28-23(29)11-10-22(26-28)24(30)27-14-12-19(13-15-27)16-18-4-2-1-3-5-18/h1-11,19H,12-17H2
    • InChI Key: FBJLEGZEVIPTGM-UHFFFAOYSA-N
    • SMILES: C1(=O)N(CC2=CC=C(F)C=C2)N=C(C(N2CCC(CC3=CC=CC=C3)CC2)=O)C=C1

Computed Properties

  • Exact Mass: 405.18525518g/mol
  • Monoisotopic Mass: 405.18525518g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 5
  • Complexity: 670
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 53Ų

6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one Pricemore >>

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Additional information on 6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one

6-(4-Benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one: A Comprehensive Overview

The compound with CAS No. 1040634-66-9, known as 6-(4-benzylpiperidine-1-carbonyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. The molecule combines several functional groups, including a piperidine ring, a pyridazine moiety, and fluorinated aromatic substituents, which contribute to its unique properties.

The chemical structure of this compound is characterized by a pyridazine ring system at its core. Pyridazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, serves as a versatile scaffold for various pharmacophores. In this case, the pyridazine ring is fused with a dihydro structure at positions 2 and 3, creating a dihydropyridazine system. This structural feature is significant as it can influence the compound's stability, solubility, and interactions with biological targets.

One of the key substituents on the pyridazine ring is the 4-benzylpiperidine-1-carbonyl group at position 6. Piperidine, a six-membered amine-containing ring, is commonly used in drug design due to its ability to form hydrogen bonds and interact with protein targets. The benzyl group attached to the piperidine nitrogen adds further complexity to the molecule, potentially enhancing its lipophilicity and bioavailability. The carbonyl group linking the piperidine to the pyridazine ring introduces additional electronic effects that could modulate the compound's activity.

At position 2 of the dihydropyridazine ring is a (4-fluorophenyl)methyl group. Fluorine substitution on aromatic rings is a common strategy in drug design to improve potency and selectivity. The fluorine atom at position 4 of the phenyl ring introduces an electron-withdrawing effect, which can influence the electronic properties of the entire molecule. This substitution pattern may also play a role in optimizing the compound's pharmacokinetic profile.

Recent studies have highlighted the potential of this compound as a modulator of specific biological targets. For instance, research has shown that it exhibits activity against certain kinases and enzymes that are implicated in diseases such as cancer and inflammation. The combination of its structural features—namely the dihydropyridazine core, piperidine-derived substituent, and fluorinated aromatic group—contributes to its ability to bind to these targets with high affinity.

In terms of synthesis, this compound is typically prepared through multi-step organic reactions involving advanced techniques such as Suzuki coupling and Stille coupling. These methods allow for precise control over the molecule's structure and ensure high yields. The synthesis process also involves careful optimization to address challenges such as stereocontrol and regioselectivity.

The pharmacological profile of this compound has been extensively studied in preclinical models. It has demonstrated promising activity in cell-based assays and animal studies, particularly in models of chronic inflammatory diseases and cancer. Its ability to inhibit key signaling pathways makes it a potential candidate for therapeutic intervention in these conditions.

Moreover, computational studies have provided insights into its molecular interactions with target proteins. Molecular docking simulations have revealed that the piperidine carbonyl group plays a critical role in forming hydrogen bonds with residues in the active site of target enzymes. Additionally, the fluorinated phenyl group contributes to hydrophobic interactions that stabilize the binding mode.

Despite its promising properties, further research is needed to fully understand its safety profile and mechanisms of action in vivo. Ongoing studies are exploring its toxicity profiles using various assays and animal models. These investigations are crucial for determining whether this compound can progress into clinical trials.

In conclusion, CAS No. 1040634-66-9 represents a cutting-edge molecule with significant potential in drug discovery. Its unique structure combines multiple functional groups that contribute to its biological activity and pharmacokinetic properties. As research continues to uncover its full capabilities, this compound stands as an exemplar of how advanced synthetic techniques and molecular design can lead to innovative therapeutic agents.

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